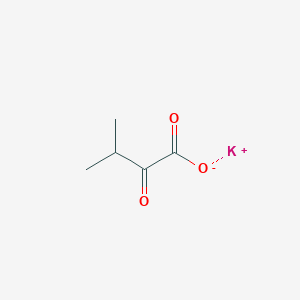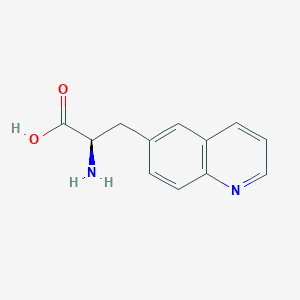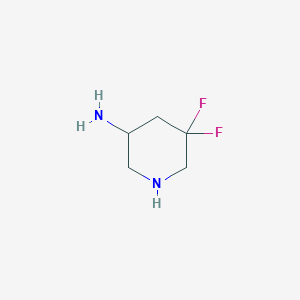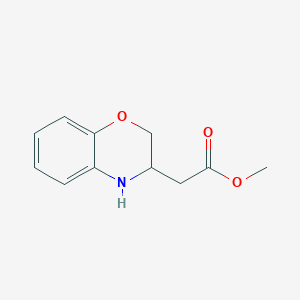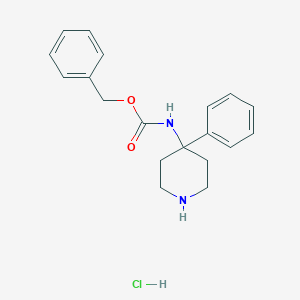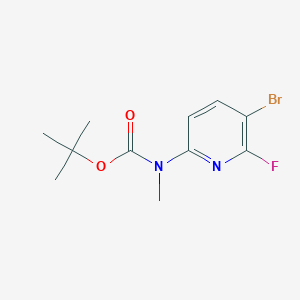
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H14BrFN2O2 and a molecular weight of 305.14 g/mol . It is a derivative of pyridine, featuring bromine and fluorine substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine substituents.
Carbamate Formation: The brominated and fluorinated pyridine derivative is then reacted with tert-butyl chloroformate and a suitable base to form the tert-butyl carbamate group.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.
Applications De Recherche Scientifique
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl (5-bromo-6-chloropyridin-2-yl)(methyl)carbamate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
tert-Butyl (5-bromo-6-methylpyridin-2-yl)(methyl)carbamate: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic properties.
tert-Butyl (5-bromo-6-aminopyridin-2-yl)(methyl)carbamate: The amino group can introduce different hydrogen bonding interactions compared to the fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its ability to form specific interactions with molecular targets due to the presence of both bromine and fluorine substituents.
Propriétés
Formule moléculaire |
C11H14BrFN2O2 |
|---|---|
Poids moléculaire |
305.14 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15(4)8-6-5-7(12)9(13)14-8/h5-6H,1-4H3 |
Clé InChI |
AQCGIQHQCAUEPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


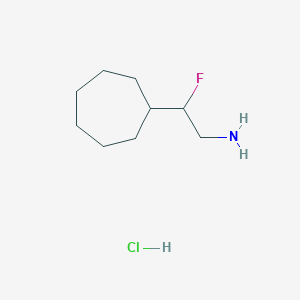
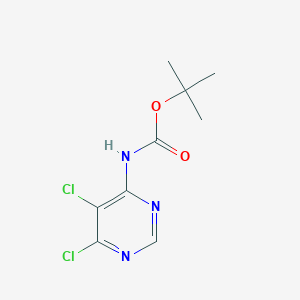


![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
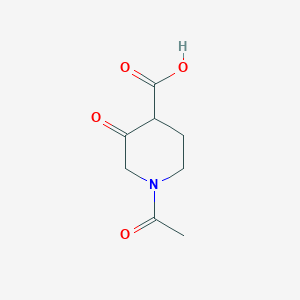
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)

